4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Brand Name: Vulcanchem
CAS No.: 200937-21-9
VCID: VC21543341
InChI: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
SMILES: CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

CAS No.: 200937-21-9

VCID: VC21543341

Molecular Formula: C11H23NO5

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate - 200937-21-9

Description

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate, commonly referred to as tert-butoxycarbonyl-DL-leucine monohydrate, is a compound widely used in peptide synthesis. Its molecular formula is C11H21NO4·H2O, and it has a molecular weight of 249.31 g/mol. This compound serves as a protecting group for amino acids, specifically the amino group of leucine, allowing for selective reactions during peptide synthesis without interference from the amino group.

Chemical Identifiers:

  • Molecular Formula: C11H23NO5

  • Molecular Weight: 249.30 g/mol

  • InChI: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2

  • InChI Key: URQQEIOTRWJXBA-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Synthesis and Preparation

The synthesis of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves the reaction of DL-leucine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in organic solvents like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.

Synthetic Route:

  • Starting Materials: DL-leucine, tert-butoxycarbonyl anhydride (Boc2O).

  • Base: Sodium hydroxide or triethylamine.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Conditions: Room temperature.

Peptide Synthesis

This compound is primarily used in peptide synthesis as a protecting group for the amino group of leucine. The Boc group allows for selective reactions without interference from the amino group, ensuring efficient coupling reactions and maintaining high purity in the final peptide product.

Biochemical Research

Derivatives of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid have been studied for their potential as enzyme inhibitors. For example, Boc-D-Leucine derivatives have shown effectiveness in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial for managing diabetes.

CAS No. 200937-21-9
Product Name 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Molecular Formula C11H23NO5
Molecular Weight 249.3 g/mol
IUPAC Name 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Standard InChI InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Standard InChIKey URQQEIOTRWJXBA-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Solubility 37.4 [ug/mL]
Synonyms BOC-DL-Leucinemonohydrate;BOC-DL-LEU-OHH2O;200937-21-9;N-t-Butoxycarbonyl-L-leucinemonohydrate;2-((tert-butoxycarbonyl)amino)-4-methylpentanoicacidhydrate;2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANOICACIDHYDRATE;N-alpha-t-BOC-L-LEUCINE;N-(tert-Butoxycarbonyl)-L-leucinemonohydrate;Boc-DL-leucinehydrate;PubChem11995;ACMC-209dzk;ACMC-20aj4n;Boc-DL-Leu-OH.H2O;Boc-DL-Leu-OH?H2O;Boc-D-Leu-OH??H2O;MLS000779217;SCHEMBL1069558;C11H21NO4.H2O;CHEMBL1732442;CTK6A6642;MolPort-000-707-971;BB_NC-1915;HMS2752H08;6336AH;AKOS025243657
PubChem Compound 16682082
Last Modified Aug 15 2023

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